N-[2-(1H-indol-3-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that features an indole moiety and a hexahydrocyclohepta[c]pyrazole ring system. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves the reaction of tryptamine with a suitable cycloheptanone derivative under acidic conditions. One common method involves the use of methanesulfonic acid as a catalyst to facilitate the formation of the hexahydrocyclohepta[c]pyrazole ring . The reaction is carried out under reflux conditions in methanol, yielding the desired product in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and as a probe for studying indole-related biochemistry.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may exert its effects by binding to serotonin receptors, inhibiting enzymes involved in inflammation, or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide
- N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its hexahydrocyclohepta[c]pyrazole ring system, which is not commonly found in other indole derivatives. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H22N4O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H22N4O/c24-19(18-15-7-2-1-3-9-17(15)22-23-18)20-11-10-13-12-21-16-8-5-4-6-14(13)16/h4-6,8,12,21H,1-3,7,9-11H2,(H,20,24)(H,22,23) |
InChI Key |
DHWJJMNKOHYTTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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